4-アミノ-5-ブロモチオフェン-2-カルボン酸臭化水素酸塩

説明

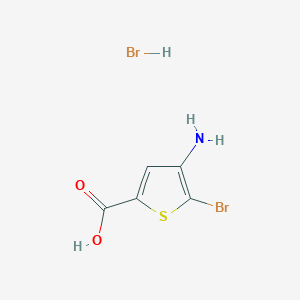

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C5H5Br2NO2S and a molecular weight of 302.9717 g/mol . This compound is known for its unique properties and is used in various scientific research areas, including organic synthesis, pharmaceutical development, and material science.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide is , with a molecular weight of approximately 302.97 g/mol. Its structure features a thiophene ring, which contributes to its reactivity and interaction with biological systems.

Organic Synthesis

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is utilized as a building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including substitution and coupling reactions. This versatility makes it valuable in developing new compounds for research and industrial applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. It has shown promise in:

- Cancer Research : Studies have indicated that 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells.

- Anti-inflammatory Activity : The compound selectively inhibits cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Biochemical Applications

In biochemical research, this compound interacts with enzymes and proteins, influencing metabolic pathways. Its ability to modulate enzyme activity can provide insights into cellular processes and disease mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide against several cancer cell lines. The results demonstrated significant antiproliferative activity:

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

| FaDu | 83.52% |

The compound achieved over 80% inhibition in specific cell lines at certain concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest in MCF-7 cells. Flow cytometry analysis showed increased levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic and autophagic processes.

作用機序

Target of Action

This compound is a research chemical and more studies are needed to identify its specific targets and their roles .

Biochemical Pathways

As a research chemical, its effects on various biochemical pathways and their downstream effects are subjects of ongoing research .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a research chemical, it is used for pharmaceutical testing , and further studies are needed to understand its effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and presence of other chemicals can potentially affect the action of this compound .

生化学分析

Biochemical Properties

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. For example, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can interact with proteins through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing protein structure and function .

Cellular Effects

The effects of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity by altering their conformation or blocking their active sites. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. Furthermore, 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can modulate the activity of signaling proteins, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can change over time. This compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can influence its activity and effectiveness in different cellular contexts .

準備方法

The synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide typically involves the bromination of thiophene derivatives followed by amination and carboxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out under controlled temperatures to ensure the desired product formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.

類似化合物との比較

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be compared with other similar compounds such as:

4-Amino-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-Amino-5-iodothiophene-2-carboxylic acid: Contains an iodine atom, which can affect its chemical behavior and applications.

4-Amino-5-fluorothiophene-2-carboxylic acid: The presence of fluorine imparts unique electronic properties, making it suitable for different applications.

生物活性

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and applications in research and medicine, supported by data tables and case studies.

The compound exhibits significant interactions with various biomolecules, which are crucial for its biological activity. Key biochemical properties include:

- Enzyme Interaction : 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can bind to enzymes, potentially inhibiting or activating their activity by altering their conformation. This interaction can affect metabolic pathways and enzyme kinetics.

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways, gene expression, and cellular metabolism. It may interact with receptors or signaling proteins, leading to downstream effects such as altered mRNA levels and protein synthesis.

The molecular mechanism involves several pathways:

- Enzyme Modulation : The compound can inhibit or activate enzymes by binding at their active sites, which may lead to significant changes in catalytic activity.

- Gene Expression Regulation : It interacts with transcription factors or regulatory proteins, impacting gene expression and protein production.

- Signaling Pathways : By modulating the activity of signaling proteins, it can lead to alterations in cellular responses, including apoptosis and cell cycle regulation .

Research Applications

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide has been utilized in various research contexts:

- Cancer Research : The compound has shown promise as a potential therapeutic agent for treating cancers, particularly through its role as a topoisomerase inhibitor. In studies involving different cancer cell lines (e.g., MCF-7, A549), it demonstrated significant antiproliferative effects .

- Anti-inflammatory Studies : It exhibited selective inhibition of COX-2 over COX-1, indicating potential in treating inflammatory diseases while minimizing side effects associated with non-selective COX inhibition .

Case Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties, various derivatives were screened against multiple cancer cell lines. The results indicated that 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide exhibited varying degrees of antiproliferative activity. Notably, it achieved over 80% inhibition in certain cell lines at specific concentrations .

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

| FaDu | 83.52% |

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induced G2/M phase cell cycle arrest in MCF-7 cells. This was confirmed through flow cytometry analysis and Western blotting techniques that showed increased levels of cleaved caspase-3 and LC3A/B, indicating apoptotic and autophagic processes were activated .

特性

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMQVBTDAZMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527619 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-35-4 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。